molecular formula C22H21ClN2O4S B5106867 N~2~-(4-chlorobenzyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide

N~2~-(4-chlorobenzyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide

Cat. No.: B5106867
M. Wt: 444.9 g/mol
InChI Key: SYGVIFTZEQERRY-UHFFFAOYSA-N
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Description

N~2~-(4-chlorobenzyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide, commonly referred to as CGP 52432, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CGP 52432 belongs to the class of glycine receptor antagonists and has been shown to have promising effects in the field of neuroscience.

Mechanism of Action

The mechanism of action of this compound is not clear without more specific information. It would likely depend on the context in which the compound is used, such as the type of reaction it’s involved in or the biological system it’s interacting with .

Future Directions

The future research directions would likely involve further studying the properties and potential applications of this compound. This could include exploring its reactivity, stability, and potential uses in various chemical reactions .

Properties

IUPAC Name

2-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-(4-phenoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O4S/c1-30(27,28)25(15-17-7-9-18(23)10-8-17)16-22(26)24-19-11-13-21(14-12-19)29-20-5-3-2-4-6-20/h2-14H,15-16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYGVIFTZEQERRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC1=CC=C(C=C1)Cl)CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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